molecular formula C12H11F3O2S B12835016 (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane

Cat. No.: B12835016
M. Wt: 276.28 g/mol
InChI Key: KAKTWVYNDZQZCE-MWLCHTKSSA-N
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Description

(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[210]pentane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group attached to a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane typically involves multiple steps:

    Formation of the Bicyclo[2.1.0]pentane Core: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Introduction of the Phenylsulfonyl Group: This step often involves the reaction of the bicyclic core with a sulfonyl chloride derivative in the presence of a base.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It

Properties

Molecular Formula

C12H11F3O2S

Molecular Weight

276.28 g/mol

IUPAC Name

(1R,4R)-1-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[2.1.0]pentane

InChI

InChI=1S/C12H11F3O2S/c13-12(14,15)8-1-3-10(4-2-8)18(16,17)11-6-5-9(11)7-11/h1-4,9H,5-7H2/t9-,11-/m1/s1

InChI Key

KAKTWVYNDZQZCE-MWLCHTKSSA-N

Isomeric SMILES

C1C[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CC2(C1C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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